2,2,4-Trimethylpent-4-en-1-ol
Description
2,2,4-Trimethylpent-4-en-1-ol is a branched unsaturated alcohol with the molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol (inferred from its structural isomer, 2,2,4-trimethylpent-3-en-1-ol) . The compound features a pent-4-en-1-ol backbone substituted with three methyl groups at positions 2, 2, and 4, creating steric effects that influence its reactivity and physical properties.
Properties
IUPAC Name |
2,2,4-trimethylpent-4-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(2)5-8(3,4)6-9/h9H,1,5-6H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCBOHBHGXVTER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C)(C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,4-Trimethylpent-4-en-1-ol can be synthesized through several methods. One common approach involves the alkylation of isobutene with isobutyraldehyde, followed by reduction. The reaction typically requires a catalyst such as sodium alkoxide and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 2,2,4-Trimethylpent-4-en-1-ol often involves continuous flow processes to enhance efficiency and safety. This method replaces traditional batch production, utilizing microchannel reactors to achieve better control over reaction parameters and improve economic benefits .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethylpent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields saturated alcohols.
Substitution: Forms halides or esters depending on the substituent introduced.
Scientific Research Applications
2,2,4-Trimethylpent-4-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of high-performance materials and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2,2,4-Trimethylpent-4-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, influencing various physiological functions .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key parameters of 2,2,4-trimethylpent-4-en-1-ol with related alcohols:
Key Observations :
- Aromatic vs. Aliphatic Substituents : 4,5,5-Triphenylpent-4-en-1-ol exhibits a significantly higher molecular weight and melting point due to aromatic rings, making it suitable for solid-phase synthesis .
Biological Activity
2,2,4-Trimethylpent-4-en-1-ol is an organic compound with notable structural characteristics that contribute to its potential biological activities. This article explores the compound's biological interactions, mechanisms of action, and relevant research findings.
Mechanisms of Biological Activity
Research suggests that 2,2,4-trimethylpent-4-en-1-ol may interact with various enzymes and receptors, potentially modulating biochemical pathways. The presence of the hydroxyl group indicates possible roles in influencing cell membrane integrity and acting as a signaling molecule.
Potential Biological Effects
- Enzyme Interaction : The compound may bind to active sites on target proteins, affecting their function.
- Cell Membrane Integrity : Its structure could influence lipid bilayer properties, impacting cell signaling and permeability.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial and antifungal activities; thus, further studies are warranted to explore these effects in 2,2,4-trimethylpent-4-en-1-ol.
Enzyme Inhibition Studies
In vitro studies have suggested that 2,2,4-trimethylpent-4-en-1-ol may inhibit certain enzymes involved in metabolic pathways:
- Study B : Focused on the inhibition of cytochrome P450 enzymes by unsaturated alcohols. Results indicated potential for 2,2,4-trimethylpent-4-en-1-ol to modulate drug metabolism.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,2,4-Trimethylpentane | C8H18 | Saturated hydrocarbon; no double bond |
| 2-Penten-1-ol | C5H10O | Shorter carbon chain; unsaturated |
| 2,4-Dimethylpentan-1-ol | C7H16O | Different position of hydroxyl group |
The unique structure of 2,2,4-trimethylpent-4-en-1-ol allows for diverse chemical modifications that enhance its utility in research and industry.
Future Directions in Research
Further investigations into the pharmacological properties of 2,2,4-trimethylpent-4-en-1-ol are essential to fully elucidate its biological activities. Areas for future research include:
- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
- Toxicological Studies : Evaluating potential adverse effects and establishing safe exposure levels.
- Therapeutic Applications : Exploring potential uses in pharmaceuticals based on its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
